molecular formula C16H15N3O2 B14457383 1-Isoquinolinamine, 6,7-dimethoxy-3-(2-pyridinyl)- CAS No. 69767-44-8

1-Isoquinolinamine, 6,7-dimethoxy-3-(2-pyridinyl)-

Cat. No.: B14457383
CAS No.: 69767-44-8
M. Wt: 281.31 g/mol
InChI Key: UNQLRETWAQYHAR-UHFFFAOYSA-N
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Description

1-Isoquinolinamine, 6,7-dimethoxy-3-(2-pyridinyl)- is a chemical compound known for its unique structure and potential applications in various fields. It is characterized by the presence of an isoquinoline ring system substituted with dimethoxy groups and a pyridinyl group. This compound has garnered interest due to its potential biological activities and its role in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Isoquinolinamine, 6,7-dimethoxy-3-(2-pyridinyl)- typically involves multi-step organic reactions. One common method includes the condensation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with 2-pyridinecarboxaldehyde under acidic conditions, followed by reduction and cyclization steps . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the required purity standards .

Chemical Reactions Analysis

Types of Reactions: 1-Isoquinolinamine, 6,7-dimethoxy-3-(2-pyridinyl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert it into tetrahydro derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed:

Scientific Research Applications

1-Isoquinolinamine, 6,7-dimethoxy-3-(2-pyridinyl)- has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of 1-Isoquinolinamine, 6,7-dimethoxy-3-(2-pyridinyl)- involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: 1-Isoquinolinamine, 6,7-dimethoxy-3-(2-pyridinyl)- is unique due to the presence of both dimethoxy groups and a pyridinyl group, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in research and industrial applications .

Properties

CAS No.

69767-44-8

Molecular Formula

C16H15N3O2

Molecular Weight

281.31 g/mol

IUPAC Name

6,7-dimethoxy-3-pyridin-2-ylisoquinolin-1-amine

InChI

InChI=1S/C16H15N3O2/c1-20-14-8-10-7-13(12-5-3-4-6-18-12)19-16(17)11(10)9-15(14)21-2/h3-9H,1-2H3,(H2,17,19)

InChI Key

UNQLRETWAQYHAR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)C=C(N=C2N)C3=CC=CC=N3)OC

Origin of Product

United States

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